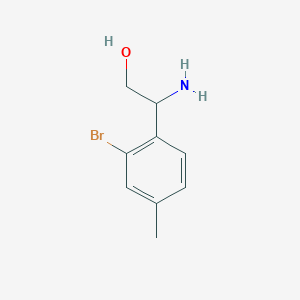

2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol

Description

2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is a brominated aromatic amino alcohol with the molecular formula C₉H₁₂BrNO and molecular weight 230.10 (for the free base). Its structure features a 2-bromo-4-methylphenyl substituent attached to an ethanolamine backbone. This compound is often utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of β-blockers or other bioactive molecules requiring stereochemical precision . The presence of both bromine (electron-withdrawing) and methyl (electron-donating) groups on the aromatic ring creates a unique electronic environment that influences its reactivity and interaction with catalysts .

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-amino-2-(2-bromo-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12BrNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |

InChI Key |

NMOXDSQWTAPHGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CO)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Precursor Aromatic Compounds

The initial step involves introducing a bromine atom onto a methyl-substituted phenyl ring. The most common precursor is 4-methylphenylacetic acid or related derivatives. Bromination is typically achieved using electrophilic bromination agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions:

- Reaction Conditions:

- Solvent: Acetic acid or carbon tetrachloride

- Catalyst: Iron(III) bromide (FeBr₃) or light (for radical bromination)

- Temperature: Room temperature to reflux

- Outcome: Selective bromination at the ortho or para position relative to methyl group

4-methylphenylacetic acid + Br₂ → 2-bromo-4-methylphenylacetic acid

Conversion to Amino Alcohol

The brominated intermediate undergoes nucleophilic substitution with ammonia or primary amines to introduce the amino group. This step is often carried out via:

- Reaction Conditions:

- Solvent: Dioxane or ethanol

- Temperature: Reflux

- Reagent: Excess ammonia or amines

- Catalyst: None typically required

The amino group is introduced at the position ortho or para to the bromine, depending on the regioselectivity of the bromination step.

Reduction to the Final Amino Alcohol

The intermediate bearing the amino and brominated phenyl groups is then subjected to reduction to yield the amino alcohol:

-

- Lithium aluminum hydride (LiAlH₄)

- Sodium borohydride (NaBH₄)

-

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Outcome: Reduction of carbonyl or related functionalities to the hydroxyl group

Industrial Production and Optimization

In large-scale manufacturing, continuous flow reactors and catalytic systems are employed to enhance efficiency and control over reaction parameters. Optimization includes:

- Use of high-pressure reactors to improve bromination efficiency

- Catalysts such as FeBr₃ or Lewis acids for regioselectivity

- Solvent recycling and process intensification for cost reduction

Data Table Summarizing Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide | Acetic acid or CCl₄ | Reflux or room temp | Selective ortho/para substitution |

| Amination | Ammonia or primary amines | Dioxane or ethanol | Reflux | Nucleophilic substitution at brominated position |

| Reduction | Lithium aluminum hydride or NaBH₄ | Tetrahydrofuran (THF) | 0°C to room temp | Converts carbonyls to hydroxyl groups |

Research Findings and Literature Insights

Recent studies highlight the importance of regioselectivity in bromination, which can be controlled by reaction conditions and choice of catalysts. For example, radical bromination tends to favor substitution at the methyl group’s ortho position, while electrophilic aromatic substitution can be directed by substituents on the ring.

Furthermore, advances in catalytic amination have improved yields and selectivity, reducing by-products. The reduction step’s efficiency depends on the functional groups present and the choice of reducing agent, with LiAlH₄ being preferred for its strong reducing power.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Formation of 2-amino-2-(2-bromo-4-methylphenyl)acetone.

Reduction: Formation of 2-amino-2-(4-methylphenyl)ethan-1-ol.

Substitution: Formation of 2-amino-2-(2-hydroxy-4-methylphenyl)ethan-1-ol.

Scientific Research Applications

2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its neuroprotective effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It has been shown to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.

Comparison with Similar Compounds

Solubility and Stability

- The hydrochloride salt of 2-amino-2-(2-bromo-4-methylphenyl)ethan-1-ol (C₉H₁₃BrClNO, MW 266.56) exhibits improved water solubility compared to the free base, making it preferable for pharmaceutical formulations .

- Derivatives with trifluoromethyl groups (e.g., C₉H₉BrF₃NO) display higher lipophilicity, which may enhance blood-brain barrier penetration .

Stereochemical Considerations

- Enantiomeric forms (e.g., (2R)- vs. (2S)-) show distinct biological activities. For example, (2S)-2-amino-2-(4-bromophenyl)ethan-1-ol is prioritized in chiral drug synthesis due to its stereoselective interactions .

Biological Activity

2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol, also known as (2S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride, is an organic compound with significant biological activity. This article explores its chemical properties, synthesis, biological interactions, and potential therapeutic applications.

The molecular formula of this compound is C9H13BrClNO, with a molecular weight of approximately 266.56 g/mol. The presence of both an amino group and a hydroxyl group contributes to its nucleophilic nature, allowing it to interact with various electrophiles and form diverse derivatives that may exhibit different biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylacetophenone with cyanoacetylhydrazine in a solvent like dioxane. The process includes hydrolysis and subsequent steps to yield the desired product .

Enzyme Inhibition

Research indicates that this compound can act as a substrate for cytochrome P450 enzymes, suggesting its involvement in drug metabolism and potential interactions with other pharmaceuticals. Its structural features allow it to bind effectively to specific enzymes, potentially modulating their activity. This property makes it valuable in drug design and development, particularly for conditions related to inflammation and cancer.

Antimicrobial Properties

Compounds structurally similar to this compound have demonstrated antimicrobial and anti-inflammatory properties. For instance, studies have shown that compounds with similar brominated structures exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A (similar structure) | 0.0039 | Staphylococcus aureus |

| Compound B | 0.0048 | Escherichia coli |

| Compound C | 0.0195 | Bacillus mycoides |

Case Studies

- Cytochrome P450 Interaction : A study investigated the interaction of this compound with various cytochrome P450 enzymes. The findings suggested that the compound could influence metabolic pathways significantly, indicating potential implications for drug interactions and toxicity.

- Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives of similar compounds were tested against various bacterial strains. Results indicated that certain derivatives exhibited strong inhibition against S. aureus and E. coli, highlighting the potential of brominated amino alcohols in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(2-bromo-4-methylphenyl)ethan-1-ol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via borane-dimethylsulfide-mediated reduction of a precursor carboxylic acid in tetrahydrofuran (THF) at 60°C, followed by quenching with lithium chloride to achieve high yields (98% reported in analogous brominated analogs) . Key parameters include temperature control (60°C), solvent purity, and stoichiometric excess of borane. Yield optimization may involve monitoring reaction progress via thin-layer chromatography (TLC) and using inert atmospheres to prevent oxidation of intermediates.

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation . Complementary techniques include:

- NMR Spectroscopy : Analyze , , and (if applicable) spectra to verify substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHBrNO) and isotopic patterns.

Discrepancies between crystallographic data and NMR/HRMS should be resolved by repeating experiments or exploring alternative crystal growth conditions.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water, as inferred from analogs like 2-amino-1-phenylethanol . Stability tests under varying pH (1–12), temperature (4°C to 40°C), and light exposure should be conducted. For example, notes that secondary alcohols with similar structures are stable at room temperature but degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and enhanced for chiral derivatives of this compound?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Crystallization with Chiral Auxiliaries : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

- Circular Dichroism (CD) Spectroscopy : Confirm optical activity and quantify enantiomeric excess (ee).

Q. What strategies mitigate byproduct formation during halogenation or functional group modifications?

- Methodological Answer : Byproducts (e.g., dehalogenated or oxidized species) can arise during bromine substitution or hydroxyl group reactions. Strategies include:

- Controlled Reaction Stoichiometry : Limit excess halogenating agents (e.g., N-bromosuccinimide) to prevent over-halogenation.

- Protective Group Chemistry : Temporarily protect the amino group with Boc (tert-butyloxycarbonyl) before bromination .

- Post-Reaction Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures to remove impurities .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and spectroscopic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict:

- Reaction Pathways : Energy barriers for nucleophilic substitution at the bromine site.

- Spectroscopic Signatures : Simulated IR/NMR spectra for comparison with experimental data .

Software like Gaussian or ORCA is recommended, with solvent effects modeled using the SMD continuum approach.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental melting points?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Steps include:

- Differential Scanning Calorimetry (DSC) : Identify melting endotherms and phase transitions.

- Recrystallization : Test solvents of varying polarity (e.g., hexane vs. ethyl acetate) to isolate pure polymorphs .

- Elemental Analysis : Verify purity (>98%) before reporting melting points.

Q. What experimental controls validate the absence of trace amines in pharmacological studies?

- Methodological Answer : Trace amines (e.g., phenethylamine derivatives) can interfere with bioactivity assays. Controls involve:

- LC-MS/MS Screening : Detect impurities at ppm levels using selective ion monitoring.

- Blank Runs : Perform synthesis/purification steps without starting materials to identify contamination sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.